Potassium tetrachloroplatinate(II)

Vue d'ensemble

Description

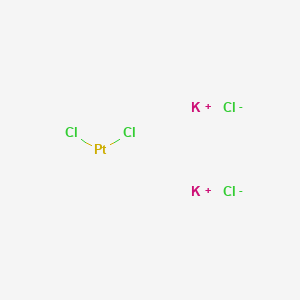

Potassium tetrachloroplatinate(II) is a chemical compound with the formula K₂PtCl₄. This reddish-orange salt is an important reagent for the preparation of other coordination complexes of platinum. It consists of potassium cations and the square planar dianion PtCl₄²⁻ .

Méthodes De Préparation

Potassium tetrachloroplatinate(II) can be prepared by reducing potassium hexachloroplatinate(IV) with sulfur dioxide . Another method involves reacting potassium hexachloroplatinate(IV) with cuprous chloride . The compound is appreciably soluble only in water and is one of the salts most easily obtained from platinum ores .

Analyse Des Réactions Chimiques

Potassium tetrachloroplatinate(II) undergoes various types of chemical reactions:

Substitution Reactions: The chloride ligands on PtCl₄²⁻ can be displaced by many other ligands.

Reduction Reactions: Treatment with alcohols, especially in the presence of base, causes reduction to platinum metal.

Oxidation Reactions: Oxidation by hydrogen peroxide in hydrochloric acid solution results in the formation of Pt(IV) complexes.

Common reagents and conditions used in these reactions include triphenylphosphine, ammonia, and hydrogen peroxide. Major products formed from these reactions include cis-bis(triphenylphosphine)platinum chloride and cis-diamminedichloroplatinum(II) (Cisplatin) .

Applications De Recherche Scientifique

Catalysis

Overview:

Potassium tetrachloroplatinate(II) is widely recognized for its catalytic properties. It serves as a catalyst in numerous chemical reactions, enhancing reaction rates and selectivity.

Key Reactions:

- Hydrogenation: K₂PtCl₄ facilitates the addition of hydrogen to unsaturated compounds, making it valuable in organic synthesis.

- Oxidation: The compound can catalyze oxidation reactions, which are crucial in the production of various chemicals.

- Isomerization: It is effective in rearranging molecular structures, thereby improving yields in synthetic processes .

Applications in Industry:

- Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs).

- Agrochemicals: Plays a role in producing herbicides and pesticides.

- Specialty Chemicals: Employed in the manufacture of fine chemicals and other specialized products .

Material Science

Nanomaterials:

K₂PtCl₄ is a precursor for the synthesis of platinum nanoparticles, which are utilized in various applications due to their unique properties.

Applications:

- Conductive Polymers: Used in developing materials for electronics and sensors.

- Platinum Films: Employed in creating thin films for electronic devices and catalysis .

Electrochemistry

Electrochemical Sensors:

The compound is instrumental in developing high-sensitivity electrochemical sensors. Its stability and catalytic properties make it suitable for detecting various analytes.

Applications:

- Biosensors: K₂PtCl₄ is used to improve the performance of biosensors by enhancing their sensitivity and stability.

- Fuel Cells: Its role as a catalyst is critical in fuel cell technology, particularly in methanol electrooxidation reactions .

Pharmaceutical Development

Cisplatin Synthesis:

One of the most notable applications of potassium tetrachloroplatinate(II) is its use as a precursor for cisplatin, a platinum-based drug widely used in cancer therapy. The chloride ligands can be replaced with ammonia or other ligands to form cisplatin, which binds to DNA and disrupts cancer cell replication .

Analytical Chemistry

Quantification Techniques:

K₂PtCl₄ is utilized in various analytical methods for quantifying platinum content in samples. This application is vital for environmental monitoring and industrial quality control.

Techniques:

- Spectroscopy: Employed in techniques such as inductively coupled plasma mass spectrometry (ICP-MS) to detect trace levels of platinum.

- Chromatography: Used as a reagent for specific detection methods .

Summary Table of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Catalysis | Hydrogenation, oxidation, isomerization | Enhances reaction rates and selectivity |

| Material Science | Nanoparticles, conductive polymers | Key precursor for advanced materials |

| Electrochemistry | Electrochemical sensors, fuel cells | Improves sensitivity and stability |

| Pharmaceuticals | Cisplatin synthesis | Important cancer treatment |

| Analytical Chemistry | Quantification of platinum | Essential for environmental monitoring |

Case Studies

-

Catalytic Activity Enhancement:

A study demonstrated that using potassium tetrachloroplatinate(II) significantly increased the efficiency of hydrogenation reactions compared to traditional catalysts. This finding underscores its importance in organic synthesis and industrial applications . -

Nanoparticle Synthesis:

Research highlighted the successful reduction of K₂PtCl₄ to produce platinum nanoclusters that exhibited enhanced catalytic properties for methanol oxidation, showcasing its potential in fuel cell applications . -

Cisplatin Development:

The transformation of K₂PtCl₄ into cisplatin has been extensively studied, revealing its mechanism of action at the molecular level and its effectiveness against various types of cancer cells .

Mécanisme D'action

The mechanism of action of potassium tetrachloroplatinate(II) involves the displacement of chloride ligands by other ligands, leading to the formation of various coordination complexes. For example, in the synthesis of Cisplatin, ammonia displaces the chloride ligands on PtCl₄²⁻ to form cis-diamminedichloroplatinum(II) . The molecular targets and pathways involved depend on the specific ligands and reaction conditions used.

Comparaison Avec Des Composés Similaires

Potassium tetrachloroplatinate(II) can be compared with other similar compounds such as:

Potassium hexachloroplatinate(IV): This compound is used as a precursor in the synthesis of potassium tetrachloroplatinate(II).

Sodium tetrachloroplatinate(II): This compound is similar in structure but is brown-colored and soluble in alcohols.

Quaternary ammonium tetrachloroplatinate salts: These salts are soluble in a broader range of organic solvents.

Potassium tetrachloroplatinate(II) is unique due to its specific solubility properties and its role as a precursor in the synthesis of various platinum coordination complexes.

Activité Biologique

Potassium tetrachloroplatinate(II) (K2PtCl4) is a platinum coordination compound that has garnered attention for its biological activity, particularly in the fields of cancer treatment and biochemical research. This article explores its biological properties, mechanisms of action, and relevant case studies.

Potassium tetrachloroplatinate(II) has the following chemical characteristics:

| Property | Details |

|---|---|

| CAS Number | 10025-99-7 |

| Molecular Formula | Cl4H4K2Pt |

| Molecular Weight | 419.11 g/mol |

| Appearance | Red-brown crystalline solid |

| Solubility | Soluble in hot water; slightly soluble in cold water |

Potassium tetrachloroplatinate(II) acts primarily through the induction of apoptosis in cancer cells. The compound is utilized as a precursor in the synthesis of various platinum-based anticancer agents, notably cisplatin, which is widely used in chemotherapy. The mechanism involves the formation of DNA cross-links, inhibiting DNA replication and transcription, leading to cell death .

Apoptosis Induction

Research indicates that K2PtCl4 can induce apoptosis in human breast cancer cells by activating intrinsic apoptotic pathways. This process is mediated through mitochondrial dysfunction and the release of cytochrome c, ultimately activating caspases that execute cell death .

Case Study: Cancer Treatment

A study demonstrated that K2PtCl4 effectively induced apoptosis in MCF-7 breast cancer cells. The treatment led to increased levels of reactive oxygen species (ROS), which are known to trigger apoptotic signaling pathways. The findings suggest that K2PtCl4 could serve as a potential therapeutic agent in breast cancer treatment .

Structural Analysis

In structural biology, K2PtCl4 is often used as a heavy atom derivative in X-ray crystallography. Its ability to bind to biomolecules enhances the contrast in crystallographic studies, facilitating the determination of protein structures. For instance, it has been utilized to study eukaryotic translation initiation factors by serving as a heavy atom marker .

Toxicity and Safety Profile

Despite its therapeutic potential, potassium tetrachloroplatinate(II) exhibits significant toxicity. It is classified under several hazard categories:

- Acute Toxicity : Toxic if swallowed; may cause serious damage to eyes.

- Skin Irritation : Causes skin irritation and may lead to allergic reactions upon contact.

- Respiratory Sensitization : May cause respiratory issues if inhaled .

The LD50 values indicate high toxicity levels:

Applications Beyond Cancer Treatment

Potassium tetrachloroplatinate(II) is also utilized in various biochemical applications:

Propriétés

IUPAC Name |

dipotassium;tetrachloroplatinum(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.2K.Pt/h4*1H;;;/q;;;;2*+1;+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVRDLMCWUILSAH-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Pt-2](Cl)(Cl)Cl.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4K2Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13965-91-8 (Parent) | |

| Record name | Potassium tetrachloroplatinate(II) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10904020 | |

| Record name | Dipotassium tetrachloroplatinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ruby-red solid; Soluble in water; [Merck Index] Red powder; [Sigma-Aldrich MSDS] | |

| Record name | Potassium tetrachloroplatinate(II) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16883 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10025-99-7 | |

| Record name | Potassium tetrachloroplatinate(II) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platinate(2-), tetrachloro-, potassium (1:2), (SP-4-1)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipotassium tetrachloroplatinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipotassium tetrachloroplatinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.034 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.